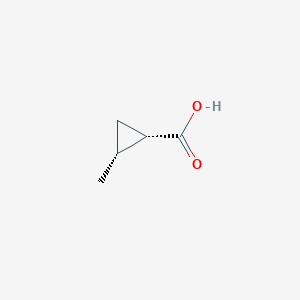

(1S,2R)-2-methylcyclopropane-1-carboxylic acid

Description

(1S,2R)-2-Methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol (CAS: 26510-98-5). It is stored under sealed, dry conditions at 2–8°C and classified as a Class 8 hazardous substance (UN# 3265) due to its corrosive nature (H314: Causes severe skin burns and eye damage) . The compound’s stereochemistry is critical to its reactivity and applications, particularly in pharmaceutical and agrochemical synthesis. Its synthesis typically involves DIDAL-reduction and Pinnick oxidation, yielding a white crystalline solid with a melting point of 102–105°C and a specific optical rotation of [α]D −116.4 (c 0.97, CHCl₃) .

Properties

IUPAC Name |

(1S,2R)-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEGPMGNMOIHDL-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-57-0, 26510-98-5 | |

| Record name | cis-2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with diazo compounds in the presence of transition metal catalysts. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to generate cyclopropane rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

Substitution: The cyclopropane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

(1S,2R)-2-methylcyclopropane-1-carboxylic acid serves as a building block in organic synthesis. Its unique cyclopropane structure allows for the construction of complex molecules, particularly in the pharmaceutical industry. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing other chemical entities.

Recent studies have highlighted the compound's potential neuroprotective effects and its role in modulating neurotransmitter systems. Research indicates that it may influence synaptic plasticity and provide protection against neurodegenerative conditions by interacting with specific receptors in the brain .

Case Study: Neurotransmitter Interaction

A study published in Bioactive Compounds in Health and Disease demonstrated that this compound could modulate synaptic transmission, suggesting its potential therapeutic applications in treating excitotoxicity-related conditions.

Agricultural Biotechnology

The compound has been investigated for its ability to inhibit ethylene biosynthesis in plants by targeting 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme crucial for ethylene production. In silico docking studies have shown promising binding affinities of this compound to ACO, indicating its potential use in agricultural applications to enhance crop resilience.

Mechanism of Action

The mechanism by which (1S,2R)-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

The stereochemical configuration of cyclopropane derivatives significantly impacts their physical and chemical properties:

Key Observations :

Substituent Effects on Cyclopropane Carboxylic Acids

Methyl vs. Phenyl Substitution

Key Observations :

- Methyl substitution offers a balance between reactivity and steric demand, making it suitable for agrochemicals like pyrethroids .

Amino and Hydroxy Substituents

Key Observations :

Functional Group Modifications

Ester and Amide Derivatives

Biological Activity

(1S,2R)-2-methylcyclopropane-1-carboxylic acid (CAS: 26510-98-5) is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 100.12 g/mol

- IUPAC Name : this compound

- Structure : The compound features a cyclopropane ring with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Neurotransmitter Modulation : Studies indicate that this compound may act as a modulator of neurotransmitter systems in the central nervous system. Its structural similarity to neurotransmitter precursors suggests it could influence synaptic plasticity and neuroprotection.

- Metabolic Pathways : It has been investigated for its role in amino acid metabolism, potentially affecting metabolic pathways linked to neurotransmitter synthesis.

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties. Its ability to interact with specific receptors in the brain may help mitigate neuronal damage and support cognitive functions. This is particularly relevant in conditions such as neurodegenerative diseases where synaptic integrity is compromised.

Inhibition of Ethylene Biosynthesis

Recent studies have explored the compound's potential as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. In silico docking studies demonstrated that derivatives of cyclopropanecarboxylic acids, including this compound, showed promising binding affinities to ACO, suggesting potential applications in agricultural biotechnology .

Study on Neurotransmitter Interaction

A study published in Bioactive Compounds in Health and Disease highlighted the interaction of this compound with neurotransmitter receptors. The findings suggested that the compound could modulate synaptic transmission and exhibit protective effects against excitotoxicity .

In Silico Studies on Ethylene Inhibition

In another study focused on plant biology, researchers utilized molecular docking techniques to assess the binding efficacy of various cyclopropanecarboxylic acids against ACO enzymes. The results indicated that this compound exhibited significant potential as a competitive inhibitor, outperforming known inhibitors like pyrazinecarboxylic acid .

Comparative Analysis with Other Isomers

The biological activity of this compound can vary significantly from its stereoisomers:

| Isomer | Biological Activity | Notes |

|---|---|---|

| (1S,2R) | Modulates neurotransmitters; potential neuroprotective effects | Active form with specific receptor interactions |

| (1R,2S) | May exhibit different pharmacological effects | Structural differences impact activity |

| (1S,2S) | Unique interactions due to spatial arrangement | Different binding profiles compared to (1S,2R) |

Q & A

Q. What are the common synthetic routes for (1S,2R)-2-methylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. For example, a precursor such as methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate can undergo hydrolysis to yield the carboxylic acid. Reaction conditions (e.g., catalyst choice, solvent, temperature) critically influence stereochemical outcomes . Modifications like introducing the methyl group may involve alkylation or nucleophilic substitution steps .

Q. How is the stereochemistry of this compound confirmed experimentally?

Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure resolving agents, are used to isolate the (1S,2R) enantiomer. Absolute configuration is confirmed via X-ray crystallography or comparative analysis of optical rotation data against known standards . Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a chiral building block for drug candidates targeting neurological or metabolic disorders. Its cyclopropane ring introduces conformational rigidity, enhancing binding affinity to enzymes or receptors. Derivatives have been explored as intermediates in peptide mimetics or enzyme inhibitors .

Advanced Research Questions

Q. How do electronic and steric effects of the methyl group influence reactivity in cyclopropane derivatives?

The methyl group at the 2-position introduces steric hindrance, affecting nucleophilic attack trajectories and regioselectivity in ring-opening reactions. Electronically, it slightly donates electrons via hyperconjugation, stabilizing transition states in reactions like epoxidation or Diels-Alder cycloadditions. Comparative studies with trifluoromethyl or difluoromethyl analogs show marked differences in reaction kinetics and product distribution .

Q. What challenges arise in scaling up the synthesis of enantiopure this compound?

Key challenges include:

- Stereochemical Purity : Minimizing racemization during acidic/basic hydrolysis of ester precursors.

- Catalyst Efficiency : Optimizing enantioselective cyclopropanation catalysts (e.g., Rh(II) or Cu(I) complexes) for high turnover numbers.

- Downstream Purification : Removing trace metal residues or byproducts via ion-exchange chromatography .

Q. How does the stereochemistry of the cyclopropane ring impact biological activity in enzyme inhibition studies?

The (1S,2R) configuration aligns substituents to match the active site geometry of target enzymes. For example, in a study on pyrethroid analogs, the (1S,2S) enantiomer exhibited 10-fold higher insecticidal activity than the (1R,2R) form due to better fit with sodium channels . Similar stereodependent effects are observed in protease inhibition, where incorrect configurations reduce binding by disrupting hydrogen-bond networks .

Q. What analytical methods are recommended for characterizing degradation products of this compound?

- LC-MS/MS : Identifies hydrolyzed or oxidized derivatives (e.g., ring-opened diols or ketones).

- NMR Spectroscopy : Tracks structural changes via shifts in cyclopropane proton signals (δ ~1.5–2.5 ppm).

- Chiral Chromatography : Monitors racemization under stress conditions (e.g., high temperature/pH) .

Data Contradiction and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Variations in yields (e.g., 60–85% in cyclopropanation steps) often stem from:

- Catalyst Deactivation : Trace moisture or oxygen can poison transition metal catalysts. Use rigorously anhydrous conditions.

- Steric Effects : Bulky substrates may require longer reaction times or elevated temperatures.

- Side Reactions : Competing pathways (e.g., dimerization of diazo precursors) can be suppressed by slow reagent addition .

Methodological Tables

| Comparative Reactivity of Cyclopropane Derivatives |

|---|

| Substituent |

| Methyl (1S,2R) |

| Trifluoromethyl |

| Difluoromethyl |

| Key Spectral Data for this compound |

|---|

| NMR (D₂O, 600 MHz) |

| HRMS (ESI+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.